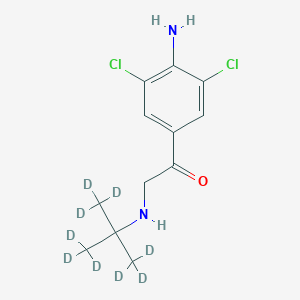

(5-Chloro-1-benzothiophen-2-yl)methanol

説明

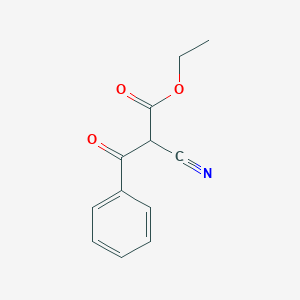

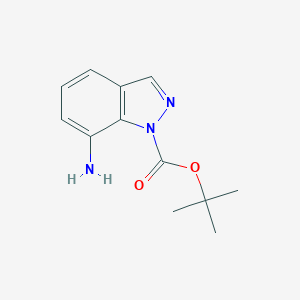

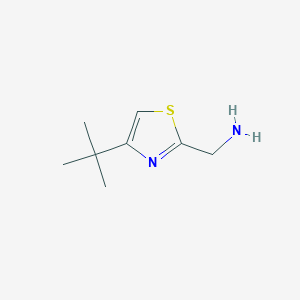

“(5-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the empirical formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(5-Chloro-1-benzothiophen-2-yl)methanol” can be represented by the SMILES stringOCc1csc2ccc(Cl)cc12 . The InChI representation is 1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 . Physical And Chemical Properties Analysis

“(5-Chloro-1-benzothiophen-2-yl)methanol” has a molecular weight of 198.67 g/mol . It is a solid substance .科学的研究の応用

Antimicrobial Properties

Scientific Field

Summary of Application

Benzothiophene derivatives have been synthesized and tested for their antimicrobial properties . These compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .

Methods of Application

The compounds were synthesized using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the isolated compounds were then tested against the aforementioned microorganisms .

Results or Outcomes

Some of the benzothiophene derivatives displayed high antibacterial activity against S. aureus . In particular, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed significant antibacterial activity .

Antioxidant Capacities

Scientific Field

Summary of Application

Certain benzothiophene derivatives have been found to possess high antioxidant capacities .

Methods of Application

The benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . Their antioxidant capacities were then evaluated .

Results or Outcomes

The benzothiophene derivatives 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed quite high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpassed the antioxidant capacity of a universally accepted reference of trolox .

Antimicrobial Agents

Scientific Field

Summary of Application

Benzofuran and its derivatives, which are structurally similar to benzothiophene, have been found to be suitable structures for the development of new therapeutic agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Methods of Application

The compounds were synthesized and then tested for their antimicrobial properties . The compounds were evaluated for their activity against various microbes .

Results or Outcomes

Compounds 44a (p-fluoro substituted) and 44b (p-chloro substituted) on the 1-substituted phenyl ring showed significant activity against P. aeruginosa and E. coli at concentrations of 1 and 0.5 μg mL −1 .

Antimicrobial Agents

Results or Outcomes

Compounds 44a (p-fluoro substituted) and 44b (p-chloro substituted) on the 1-substituted phenyl ring showed significant activity against P. aeruginosa and E. coli at concentrations of 1 and 0.5 μg mL −1, which was almost 15 −1 .

Safety And Hazards

特性

IUPAC Name |

(5-chloro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOZSABHIQGAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633114 | |

| Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-1-benzothiophen-2-yl)methanol | |

CAS RN |

13771-71-6 | |

| Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)